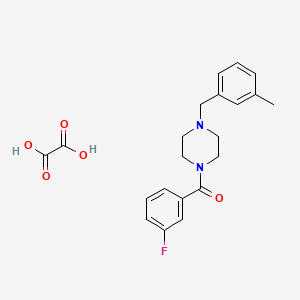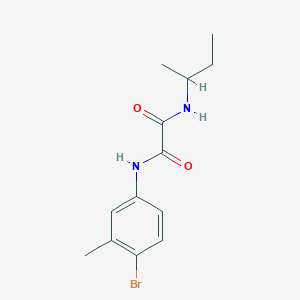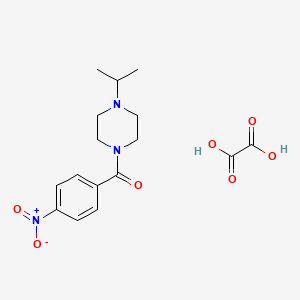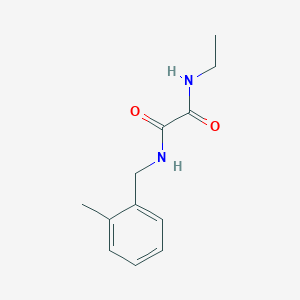![molecular formula C20H13Cl2F2NO B4013809 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]-4,5-difluorobenzamide](/img/structure/B4013809.png)
2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]-4,5-difluorobenzamide
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]-4,5-difluorobenzamide often involves multi-step chemical reactions, starting from benzoyl chlorides or anilines and incorporating chloro, fluoro, and amide functionalities through nucleophilic substitution, amidation, or other coupling reactions. These processes are meticulously designed to introduce specific functional groups at desired positions on the benzene rings, enabling the precise control over the compound's physical and chemical properties (Thakral, Narang, Kumar, & Singh, 2020).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]-4,5-difluorobenzamide is characterized by X-ray crystallography, revealing details about bond lengths, angles, and molecular conformations. Such analyses often show that the presence of chloro and fluoro substituents can significantly influence the overall molecular geometry, including planarity and steric hindrance, which are crucial for the compound's reactivity and potential interactions with biological molecules (Hehir & Gallagher, 2023).
Chemical Reactions and Properties
Chemical properties of 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]-4,5-difluorobenzamide derivatives include reactivity towards nucleophiles, electrophiles, and radicals. These compounds can participate in various organic reactions, such as Suzuki coupling, due to the presence of halogen atoms, which can be substituted by other groups, enabling the synthesis of a wide array of derivatives with potentially enhanced or altered biological activities (Zhang, Zheng, & Hu, 2006).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, solubility in various solvents, and crystalline structure, are crucial for their application in material science and pharmacology. These properties are influenced by the molecular structure, particularly the presence and position of the chloro, fluoro, and benzamide groups, affecting the compound's phase behavior, stability, and interaction with other molecules (Gowda, Foro, Sowmya, & Fuess, 2008).
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, reactivity in chemical reactions, and stability under various conditions, are determined by the electronic nature of the substituents and the overall molecular structure. The electron-withdrawing effects of the chloro and fluoro groups, combined with the electron-donating amide group, create a unique electronic environment that can influence the compound's reactivity patterns, making it a valuable intermediate in organic synthesis and potentially as a bioactive molecule in drug design (Palanki et al., 2000).
Eigenschaften
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)-phenylmethyl]-4,5-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F2NO/c21-14-8-6-13(7-9-14)19(12-4-2-1-3-5-12)25-20(26)15-10-17(23)18(24)11-16(15)22/h1-11,19H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOKKQXLOCWQBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NC(=O)C3=CC(=C(C=C3Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate](/img/structure/B4013730.png)
![3-[3-(1-azepanyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4013735.png)

![N-[4-(aminosulfonyl)phenyl]-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4013746.png)
![1-({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4013750.png)




![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3a,4,5,6,7,7a-hexahydro-1H-benzimidazole hydrochloride](/img/structure/B4013797.png)
![1-(4-isopropylphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4013802.png)
![3-[(4-methyl-2-pyrimidinyl)thio]-1-(4-nitrophenyl)-2,5-pyrrolidinedione](/img/structure/B4013834.png)

![2-[(anilinocarbonyl)amino]butanoic acid](/img/structure/B4013850.png)